3,3-Difluoro-8-azabicyclo[3.2.1]octane
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Overview
Description
3,3-Difluoro-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C7H12ClF2N. It is a bicyclic structure that includes a nitrogen atom and two fluorine atoms.
Mechanism of Action
Target of Action
The primary target of 3,3-Difluoro-8-azabicyclo[32It’s worth noting that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3,3-Difluoro-8-azabicyclo[32Given its structural similarity to tropane alkaloids , it may affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems, including the cholinergic system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis and stereoselective methodologies are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents like zinc bromide (ZnBr2) . The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxabicyclo[3.2.1]octanes and their analogs .
Scientific Research Applications
3,3-Difluoro-8-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It is used in the synthesis of tropane alkaloids, which have various biological activities.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-3-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the fluorine atoms.
Tropane Alkaloids: These compounds have a similar 8-azabicyclo[3.2.1]octane scaffold and display a wide array of biological activities.
Uniqueness
3,3-Difluoro-8-azabicyclo[3.2.1]octane is unique due to the specific positioning of its fluorine atoms, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3,3-difluoro-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-5-1-2-6(4-7)10-5/h5-6,10H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJFMHVBXXBGNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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